molecular formula C18H28N2O2 B11543834 N-(2,4-dimethylphenyl)-N'-(2-ethylhexyl)ethanediamide

N-(2,4-dimethylphenyl)-N'-(2-ethylhexyl)ethanediamide

Cat. No.: B11543834
M. Wt: 304.4 g/mol
InChI Key: UERMBOKQXOCJHP-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide is an organic compound that belongs to the class of ethanediamides This compound is characterized by the presence of a 2,4-dimethylphenyl group and a 2-ethylhexyl group attached to the ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide typically involves the reaction of 2,4-dimethylphenylamine with 2-ethylhexylamine in the presence of a suitable coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of N-(2,4-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2,4-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide can be compared with other similar compounds such as:

    N-(2,4-dimethylphenyl)-N’-(2-ethylhexyl)propanediamide: Similar structure but with a propanediamide backbone.

    N-(2,4-dimethylphenyl)-N’-(2-ethylhexyl)butanediamide: Similar structure but with a butanediamide backbone.

Uniqueness: The unique combination of the 2,4-dimethylphenyl and 2-ethylhexyl groups in N-(2,4-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

N'-(2,4-dimethylphenyl)-N-(2-ethylhexyl)oxamide

InChI

InChI=1S/C18H28N2O2/c1-5-7-8-15(6-2)12-19-17(21)18(22)20-16-10-9-13(3)11-14(16)4/h9-11,15H,5-8,12H2,1-4H3,(H,19,21)(H,20,22)

InChI Key

UERMBOKQXOCJHP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)C(=O)NC1=C(C=C(C=C1)C)C

Origin of Product

United States

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